2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is a synthetic organic compound that features a dichlorophenoxy group and an indole moiety
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-hydroxy-5-methylindole.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Condensation Reaction: The intermediate is then condensed with 2-hydroxy-5-methylindole in the presence of a dehydrating agent to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar compounds include:
2-(2,4-Dichlorophenoxy)propionic acid: Used as a herbicide.
Triclosan: An antimicrobial agent used in personal care products.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.
Compared to these compounds, 2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is unique due to the presence of the indole moiety, which may confer additional biological activities and applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9-2-4-13-11(6-9)16(17(24)20-13)22-21-15(23)8-25-14-5-3-10(18)7-12(14)19/h2-7,20,24H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAUSWLBSLSLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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